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Compound of Interest

Compound Name: Voriconazole EP impurity D-d3

Cat. No.: B12423115 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure

elucidation of Voriconazole EP Impurity D and its deuterated analogue, Voriconazole EP
Impurity D-d3. This document outlines the key analytical techniques, experimental protocols,

and data interpretation necessary for the positive identification and characterization of these

compounds, which is critical for ensuring the quality and safety of the active pharmaceutical

ingredient (API), Voriconazole.

Introduction to Voriconazole and its Impurities
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used to treat

serious fungal infections.[1][2] As with any pharmaceutical manufacturing process, impurities

can arise, and their identification and control are mandated by regulatory bodies to ensure the

safety and efficacy of the final drug product. Voriconazole EP Impurity D is a known process-

related impurity of Voriconazole. It is identified as the (2S,3R)-enantiomer of Voriconazole, also

known as epi-Voriconazole.[3][4] The use of stable isotope-labeled internal standards, such as

Voriconazole EP Impurity D-d3, is crucial for the accurate quantification of impurities in

pharmacokinetic and metabolic studies.[5]

Table 1: Chemical Identity of Voriconazole EP Impurity D
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Parameter Value

Systematic Name

(2S,3R)-2-(2,4-difluorophenyl)-3-(5-

fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-

yl)butan-2-ol[4]

Synonyms
epi-Voriconazole, Voriconazole (2S,3R)-

Enantiomer[4]

CAS Number 137234-63-0[3][6]

Molecular Formula C16H14F3N5O[6]

Molecular Weight 349.32 g/mol [6]

Analytical Approach to Structure Elucidation
The structural elucidation of Voriconazole EP Impurity D and its d3 analogue relies on a

combination of chromatographic separation and spectroscopic techniques. High-Performance

Liquid Chromatography (HPLC) is employed for the isolation of the impurity, while Nuclear

Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools

for definitive structure confirmation.
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Caption: Experimental workflow for impurity identification.

Mass Spectrometry Analysis
Mass spectrometry provides critical information regarding the molecular weight and

fragmentation pattern of the impurity, which aids in confirming its identity and, in the case of the

d3 analogue, the location of the deuterium labels.
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Experimental Protocol: LC-MS/MS
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight

(Q-TOF) or Orbitrap, coupled with a UHPLC system is recommended.

Chromatographic Separation:

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable.

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic

acid, is typically used.

Flow Rate: 0.3 mL/min.

Injection Volume: 5 µL.

Mass Spectrometry:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Scan Mode: Full scan for accurate mass measurement and product ion scan (MS/MS) for

fragmentation analysis.

Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive

fragmentation.

Data Interpretation
Voriconazole EP Impurity D: The expected protonated molecule [M+H]⁺ for Voriconazole EP

Impurity D is m/z 350.1229, corresponding to the molecular formula C16H15F3N5O⁺.

Voriconazole EP Impurity D-d3: The deuterated analogue will exhibit a protonated molecule

[M+H]⁺ at m/z 353.1418, indicating the incorporation of three deuterium atoms.

The fragmentation pattern of Voriconazole EP Impurity D is expected to be very similar to that

of Voriconazole. Key fragment ions arise from the cleavage of the side chain. Based on

published data for Voriconazole, the major fragment ions are observed at m/z 281, 224, and

127. For the d3 analogue, a mass shift of +3 would be expected for fragments containing the
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deuterated group. Analysis of Voriconazole-d3 has shown that two key fragments are shifted by

3 m/z, suggesting the deuteration is on a stable part of the molecule that is retained in these

fragments, most likely one of the methyl groups.

Proposed MS/MS Fragmentation of Voriconazole EP Impurity D

Precursor Ion

Product Ions

[M+H]⁺
m/z 350.12

m/z 281.08 -C4H6N2

m/z 224.06

 -C5H6FN2O

m/z 127.04
 -C6H4F2

Click to download full resolution via product page

Caption: Key fragmentation pathways for Voriconazole EP Impurity D.

Table 2: High-Resolution Mass Spectrometry Data

Compound Expected [M+H]⁺ (m/z) Key Fragment Ions (m/z)

Voriconazole EP Impurity D 350.1229 281.08, 224.06, 127.04

Voriconazole EP Impurity D-d3 353.1418 284.10, 227.08, 127.04

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful technique for the unambiguous structure elucidation of

organic molecules, providing detailed information about the carbon-hydrogen framework.
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Experimental Protocol: 1D and 2D NMR
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is recommended for enhanced sensitivity and resolution.

Sample Preparation: Dissolve 5-10 mg of the isolated impurity in a suitable deuterated

solvent (e.g., DMSO-d6 or CDCl3).

Experiments:

1D NMR: ¹H and ¹³C{¹H} spectra.

2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC

(Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and

carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range

proton-carbon connectivities.

Data Interpretation
The ¹H and ¹³C NMR spectra of Voriconazole EP Impurity D will be very similar to those of

Voriconazole, with subtle differences in chemical shifts due to the different stereochemistry at

the chiral centers. A key diagnostic signal is the chemical shift of the methyl group protons. In

Voriconazole, this appears around δ 1.14 ppm, while in its diastereomer (the RR/SS pair), it is

shifted downfield to approximately δ 1.49 ppm. For Voriconazole EP Impurity D (the 2S,3R

enantiomer), the methyl proton signal is expected to be in a similar region to that of

Voriconazole (the 2R,3S enantiomer).

Table 3: Predicted ¹H NMR Chemical Shifts for Key Protons
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Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

-CH₃ ~1.1-1.2 Doublet

-CH- ~3.7-3.8 Quartet

-CH₂- ~4.6-4.8 AB quartet

Aromatic-H ~7.0-8.0 Multiplets

Triazole-H ~7.8, ~8.2 Singlets

Pyrimidine-H ~8.8, ~9.0 Doublets

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Carbons

Carbon Predicted Chemical Shift (δ, ppm)

-CH₃ ~14

-CH- ~40

-CH₂- ~56

C-OH ~78

Aromatic/Heteroaromatic C ~110-165

For Voriconazole EP Impurity D-d3, the ¹H NMR spectrum would show a significant reduction

or complete disappearance of the signal corresponding to the deuterated methyl group. The ¹³C

NMR spectrum would show the corresponding carbon signal as a multiplet with a lower

intensity due to coupling with deuterium.

Conclusion
The comprehensive structural elucidation of Voriconazole EP Impurity D and its d3-labeled

analogue is achievable through a systematic analytical approach. High-resolution mass

spectrometry confirms the elemental composition and provides valuable fragmentation data,

while a suite of 1D and 2D NMR experiments allows for the unambiguous assignment of the
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chemical structure and stereochemistry. The information presented in this guide serves as a

valuable resource for researchers and scientists involved in the quality control and

development of Voriconazole. The use of a well-characterized d3-labeled internal standard is

paramount for the accurate quantification of this impurity, ultimately contributing to the safety

and quality of the final pharmaceutical product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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